molecular formula C16H14ClFO B1360517 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone CAS No. 898790-93-7

3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Cat. No.: B1360517
CAS No.: 898790-93-7
M. Wt: 276.73 g/mol
InChI Key: GXGHKIAGQWFKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFO It is a derivative of propiophenone, characterized by the presence of chloro and fluoro substituents on the phenyl ring, along with a methyl group on the 3-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-chloro-4’-fluoro-3-(3-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-4-fluorobenzoyl chloride with 3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3’-chloro-4’-fluoro-3-(3-methylphenyl)propiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

3’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-chloro-4’-fluoro-3-(3-methylphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoropropiophenone: Similar structure but lacks the methyl group on the phenyl ring.

    4-Fluoro-3-methylpropiophenone: Similar structure but lacks the chloro substituent.

    3-Methyl-4-chloropropiophenone: Similar structure but lacks the fluoro substituent.

Uniqueness

3’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone is unique due to the combination of chloro, fluoro, and methyl substituents on the phenyl ring. This unique combination can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-15(18)14(17)10-13/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGHKIAGQWFKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644083
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-93-7
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.